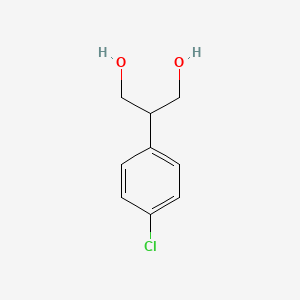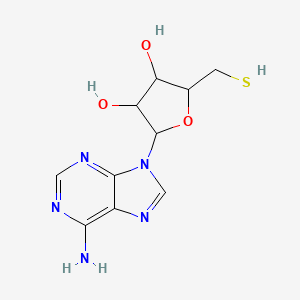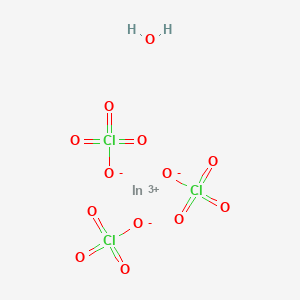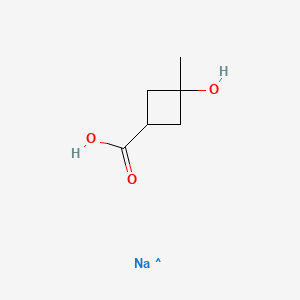![molecular formula C11H15BrO B12092882 [2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
[2-(3-Bromopropoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Bromopropoxy)ethyl]benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated ether derivative of ethylbenzene, characterized by the presence of a bromopropoxy group attached to the ethyl chain of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromopropoxy)ethyl]benzene typically involves the reaction of ethylbenzene with 3-bromopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 3-bromopropanol reacts with the ethyl group of ethylbenzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3-Bromopropoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding propoxyethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propoxyethylbenzene.
Wissenschaftliche Forschungsanwendungen
[2-(3-Bromopropoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of [2-(3-Bromopropoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The bromine atom in the bromopropoxy group can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(3-Chloropropoxy)ethyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[2-(3-Iodopropoxy)ethyl]benzene: Similar structure but with an iodine atom instead of bromine.
[2-(3-Methoxypropoxy)ethyl]benzene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in [2-(3-Bromopropoxy)ethyl]benzene imparts unique reactivity compared to its chloro, iodo, and methoxy analogs. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in specific biological interactions, potentially leading to unique therapeutic properties .
Eigenschaften
Molekularformel |
C11H15BrO |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
2-(3-bromopropoxy)ethylbenzene |
InChI |
InChI=1S/C11H15BrO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI-Schlüssel |
KMKDBZMDKNJTPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)

![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
